molecular formula C10H7NO3 B1440942 2-(Furan-2-yl)pyridine-3-carboxylic acid CAS No. 1211533-05-9

2-(Furan-2-yl)pyridine-3-carboxylic acid

Cat. No.: B1440942
CAS No.: 1211533-05-9
M. Wt: 189.17 g/mol
InChI Key: PJEUBVJVPKRIGE-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyridine-3-carboxylic acid (CAS 1211533-05-9) is a high-purity heterocyclic compound with a molecular weight of 189.17 g/mol and the molecular formula C 10 H 7 NO 3 . This chemical serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry research. Its structure, incorporating both pyridine and furan rings, is frequently explored in the development of novel pharmacologically active molecules. Compounds featuring the pyridine-carboxylic acid moiety, particularly 2-pyridone-3-carboxylic acid derivatives, have demonstrated significant potential in scientific research for their antimicrobial properties . For instance, structurally similar derivatives have shown excellent activity against Gram-positive bacteria like Staphylococcus aureus (S. aureus) by inhibiting DNA gyrase, a critical bacterial enzyme . Furthermore, the furan-carboxylic acid component is a known scaffold in bioactive molecules, with derivatives like furan-2-carboxylic acid itself being studied for its biological effects . As such, this compound is of high interest for researchers designing and synthesizing new antibacterial agents and investigating structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key precursor in multicomponent reactions and decarboxylation protocols to access more complex, functionalized heterocyclic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEUBVJVPKRIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686887
Record name 2-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211533-05-9
Record name 2-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-(furan-2-yl)pyridine-3-carboxylic acid framework through either a stepwise sequence of reactions or a more convergent one-pot procedure.

Multi-step syntheses offer a reliable, albeit often lengthy, pathway to complex molecules by allowing for the isolation and purification of intermediates. A plausible multi-step approach to this compound could involve the initial construction of the pyridine (B92270) ring followed by the introduction of the furan (B31954) moiety, or vice-versa.

One potential strategy is the synthesis of functionalized 2-pyridone-3-carboxylic acids, which can serve as versatile intermediates. acs.orgwikipedia.org Although not leading directly to the aromatic pyridine, these pyridones can be subjected to further chemical transformations. A hypothetical reaction sequence could start from a furan-containing precursor and build the pyridine ring upon it. For instance, a modified Hantzsch pyridine synthesis could be employed, using furfural as the aldehyde component.

Table 1: Hypothetical Multi-step Synthesis via a Hantzsch-type Reaction

StepReactionKey ReagentsIntermediateSubsequent Steps
1Hantzsch Dihydropyridine SynthesisFurfural, Ethyl acetoacetate (2 equiv.), Ammonium acetateDiethyl 2,6-dimethyl-4-(furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylateOxidation, Hydrolysis, Decarboxylation

Another multi-step approach could involve the synthesis of a 2-halopyridine-3-carboxylic acid ester, which then undergoes a cross-coupling reaction with a furan derivative. This strategy separates the synthesis of the two heterocyclic rings before their final connection.

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation by performing multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot procedure for this compound has not been prominently reported, established multi-component reactions for pyridine synthesis could be adapted.

For instance, a one-pot, three-component reaction could be envisioned, combining a furan-containing building block, a C3-synthon for the pyridine ring, and an ammonia source. The challenge in such a system lies in controlling the regioselectivity to obtain the desired 2,3-disubstituted pyridine. A potential approach could involve the reaction of an enamine derived from a furan ketone with an activated acetylene dicarboxylate, followed by cyclization.

Catalytic Synthesis Protocols

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules, offering high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds between aromatic systems. A highly convergent and efficient route to this compound would involve the Suzuki or Stille coupling of a 2-halopyridine-3-carboxylic acid derivative with an appropriate furan organometallic reagent.

For a Suzuki coupling, 2-chloronicotinic acid or its ester could be coupled with furan-2-boronic acid in the presence of a palladium catalyst and a base.

Table 2: Proposed Palladium-Catalyzed Suzuki Coupling

ComponentExample
Pyridine SubstrateMethyl 2-chloronicotinate
Furan ReagentFuran-2-boronic acid
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂
BaseNa₂CO₃ or K₃PO₄
SolventToluene/Water or Dioxane/Water
Final StepHydrolysis of the ester

Alternatively, a palladium-catalyzed carbonylation reaction could be employed to introduce the carboxylic acid group at a later stage. For example, a 2-(furan-2-yl)-3-halopyridine could be subjected to carbonylation using carbon monoxide and a palladium catalyst.

Acid-catalyzed reactions can be employed for the cyclization and aromatization steps in the synthesis of pyridine rings. While the furan ring is known to be sensitive to strong acidic conditions, carefully controlled acid-catalyzed transformations could potentially be used.

A possible approach could involve the acid-catalyzed condensation of a 1,5-dicarbonyl compound, where one of the carbonyl groups is part of a furan precursor. Subsequent cyclization with an ammonia source would lead to the pyridine ring. However, the conditions would need to be mild enough to avoid degradation of the furan moiety.

Green Chemistry Approaches

Green chemistry principles focus on designing chemical processes that are environmentally benign. For the synthesis of this compound, several green approaches can be considered.

The use of greener solvents, such as water or ethanol, in the synthetic steps would be a significant improvement over traditional volatile organic solvents. Furthermore, employing heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the process.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. A microwave-assisted Suzuki coupling, for example, could be a more environmentally friendly alternative to conventional heating.

Biocatalysis offers a highly green and selective method for chemical transformations. While a direct enzymatic synthesis of the target molecule is not yet established, enzymatic hydrolysis of a precursor ester to the final carboxylic acid would be a green final step. The broader field of nicotinic acid synthesis is increasingly exploring enzymatic and biocatalyst-mediated processes to improve sustainability.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in SynthesisPotential Advantage
Use of Renewable FeedstocksStarting from furfural (derived from biomass)Reduces reliance on fossil fuels
CatalysisUse of reusable heterogeneous catalystsSimplifies purification and reduces waste
Energy EfficiencyMicrowave-assisted reactionsShorter reaction times, lower energy consumption
Benign SolventsAqueous reaction media for coupling reactionsReduces pollution and health hazards

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a green and efficient method for promoting organic reactions. This technique utilizes acoustic cavitation to create localized hot spots with high temperatures and pressures, which can significantly accelerate reaction rates and improve yields. In the context of synthesizing heterocyclic compounds, ultrasound has been successfully employed to facilitate various transformations.

For the synthesis of this compound, an ultrasound-assisted approach would likely involve the condensation of appropriate precursors in a suitable solvent. The high-energy environment created by ultrasound can enhance the reactivity of starting materials and promote cyclization reactions. For instance, studies on the ultrasound-assisted synthesis of related heterocyclic systems, such as dihydropyrano[2,3-c]pyrazole derivatives, have demonstrated that the use of water as a solvent at elevated temperatures (e.g., 50°C) can lead to high yields (up to 92%) in significantly reduced reaction times (around 35 minutes) nih.gov. Similarly, the synthesis of 2-amino-4,8-dihydropyranol[3,2-b]pyran-3-carbonitriles in water at 50°C under ultrasonic irradiation (160 W) showed improved yields (88% in 20 minutes) compared to silent conditions (75% in the same time) nih.gov.

A potential ultrasound-assisted synthesis of this compound could involve a multi-component reaction, which is often favored under these conditions. The benefits of this approach include shorter reaction times, milder reaction conditions, and often higher purity of the final product, reducing the need for extensive purification steps nih.gov.

Hydrothermal Synthesis Conditions

Hydrothermal synthesis, which utilizes high-temperature water as the reaction medium, offers a green alternative to traditional organic solvents. The unique properties of water at elevated temperatures and pressures, such as its reduced dielectric constant and increased ion product, can facilitate organic reactions that are otherwise difficult to achieve.

While a specific hydrothermal synthesis for this compound is not extensively documented, the synthesis of structurally related aromatic carboxylic acids, such as 2,3-diarylquinoxaline carboxylic acids, provides valuable insights into potential reaction conditions thieme-connect.com. The hydrothermal synthesis of these compounds from 1,2-diarylketones and 3,4-diaminobenzoic acid has been successfully carried out at temperatures ranging from 150–230°C with reaction times as short as 5–30 minutes thieme-connect.com.

A key challenge in the hydrothermal synthesis of aromatic carboxylic acids is the potential for decarboxylation at high temperatures thieme-connect.com. Therefore, careful optimization of the reaction temperature and time is crucial to maximize the yield of the desired carboxylic acid while minimizing the formation of decarboxylated byproducts. For the synthesis of this compound, a detailed study of the reaction parameters would be necessary to identify the optimal conditions that favor the formation of the target molecule thieme-connect.com. The use of suitable starting materials, such as ester or protected acid derivatives, can also be a strategy to circumvent decarboxylation thieme-connect.com.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reactions and improving yields. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods.

The synthesis of various furan and pyridine derivatives has been successfully achieved using microwave irradiation. For instance, a one-pot, three-component procedure for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been developed using microwave irradiation in DMF at 125–135°C acs.org. This method offers a catalyst-free and efficient route to complex heterocyclic systems acs.org. Another example is the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed intramolecular oxidative coupling, which resulted in excellent yields and high regioselectivity mdpi.com.

For the synthesis of this compound, a microwave-assisted approach could involve the reaction of a furan-containing precursor with a suitable pyridine-forming synthon. Optimization of the synthesis would involve screening different solvents, catalysts (if necessary), temperatures, and reaction times. The use of microwave heating can be particularly advantageous for multi-step sequences or for reactions that are sluggish under conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Heterocycle Conventional Method (Conditions) Conventional Method (Yield) Microwave Method (Conditions) Microwave Method (Yield) Reference
Quinolin-4-ylmethoxychromen-4-ones Oil bath heating, 60 min Lower YbCl₃, 100°C, 4 min 80-95% nih.gov
Pyrazolo[1,5-a]pyrimidines Acetic acid, conventional heating - Acetic acid, 15 min 90-95% nih.gov
Imidazopyridine-fused quinoline-2-thiones Conventional heating - Water, 140°C, 30 min 51-99% nih.gov

Regioselectivity and Stereoselectivity in Synthesis

Strategies for Regioselectivity Optimization

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing substituted heterocyclic compounds like this compound. The desired isomer must be selectively formed over other possible regioisomers.

In the synthesis of substituted furans, regioselectivity can be controlled by the choice of starting materials and reaction conditions. For example, in the preparation of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with carbon dioxide proceeds with high regioselectivity to give the 2,5-disubstituted product arkat-usa.org. The choice of electrophile can also influence the regioselectivity. For instance, using methyl iodide instead of carbon dioxide can lead to a mixture of 5-methylfuran-2-carboxylic acid and 3-methylfuran-2-carboxylic acid arkat-usa.org.

Similarly, in the synthesis of substituted pyridines, the directing effects of substituents on the starting materials play a crucial role in determining the regiochemical outcome. The choice of catalyst can also be a powerful tool for controlling regioselectivity. In transition-metal-catalyzed reactions, the nature of the metal and the ligands can influence the regioselectivity of bond formation nih.gov. For the synthesis of this compound, a strategy to ensure the correct connectivity would involve a reaction sequence where the furan and carboxylic acid groups are introduced in a controlled manner, or by using a cyclization strategy where the regiochemistry is predetermined by the structure of the acyclic precursor.

Table 2: Regioselectivity in the Carboxylation of Furan-2-carboxylic Acid

Base Electrophile Product(s) Ratio Yield Reference
LDA CO₂ Furan-2,5-dicarboxylic acid - 73% arkat-usa.org
LDA CH₃I 5-Methylfuran-2-carboxylic acid / 3-Methylfuran-2-carboxylic acid 35:65 83% arkat-usa.org

Control of Stereoisomeric Formation (e.g., trans/cis isomers)

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For the parent compound, this compound, there are no stereocenters, and therefore, no stereoisomers such as enantiomers or diastereomers exist. The molecule is planar with respect to the aromatic rings.

However, if the furan or pyridine rings were to be substituted with groups that introduce chirality, or if the synthetic route involved intermediates with stereocenters, then the control of stereoisomeric formation would become important. In such cases, general strategies for stereocontrol in organic synthesis would be applicable. These include the use of chiral catalysts (asymmetric catalysis), chiral auxiliaries, or substrate-controlled diastereoselective reactions.

For related systems where stereoisomers are possible, such as in the synthesis of certain furan- or pyridine-containing natural products, the control of stereochemistry is a major focus. For the specific target compound as named, this is not a relevant consideration.

Process Optimization for Scalability

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful process optimization to ensure cost-effectiveness, safety, and environmental sustainability. For the production of pyridine carboxylic acids, several factors are considered for scalability.

Key considerations for the process optimization of this compound synthesis would include:

Starting Material Cost and Availability: The chosen synthetic route should utilize readily available and inexpensive starting materials.

Reaction Conditions: The reaction should be run at or near atmospheric pressure and at moderate temperatures to reduce the need for specialized and costly high-pressure or high-temperature reactors google.com.

Solvent Selection: The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive google.com. If organic solvents are necessary, they should be easily recyclable.

Catalyst Efficiency: If a catalyst is used, it should have high activity and selectivity to minimize waste generation. The catalyst should also be easily separable from the product and ideally recyclable google.com.

An example of a scalable process for pyridine carboxylic acids is the catalytic vapor-phase oxidation of alkyl pyridines using air as the oxidant google.com. This process is advantageous as it uses an inexpensive oxidant, operates at atmospheric pressure, and uses water as a solvent, leading to high selectivity and minimal waste google.com. While the specific chemistry for this compound would differ, the principles of process optimization remain the same.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the precise assignment of atoms within the 2-(Furan-2-yl)pyridine-3-carboxylic acid molecule.

Elucidation of Proton (¹H) NMR Spectra

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyridine (B92270) and furan (B31954) rings, as well as the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic environment of each proton. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often above 10-12 ppm, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org

The protons on the heterocyclic rings will appear in the aromatic region of the spectrum. The pyridine ring protons are generally more deshielded than the furan ring protons. Based on analogous structures, the proton signals can be predicted as follows:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-48.2 - 8.5Doublet of doublets (dd)~7.5, ~1.5
Pyridine H-57.4 - 7.6Doublet of doublets (dd)~7.5, ~5.0
Pyridine H-68.6 - 8.8Doublet of doublets (dd)~5.0, ~1.5
Furan H-3'6.6 - 6.8Doublet of doublets (dd)~3.5, ~1.8
Furan H-4'7.2 - 7.4Doublet of doublets (dd)~3.5, ~0.8
Furan H-5'7.7 - 7.9Doublet of doublets (dd)~1.8, ~0.8
Carboxyl -OH> 12Broad singlet (s)N/A

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar furan and pyridine-containing structures. Actual experimental values may vary based on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The carbons of the pyridine and furan rings will resonate in the aromatic region.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxyl C=O165 - 170
Pyridine C-2150 - 155
Pyridine C-3125 - 130
Pyridine C-4138 - 142
Pyridine C-5122 - 126
Pyridine C-6148 - 152
Furan C-2'152 - 156
Furan C-3'112 - 115
Furan C-4'110 - 113
Furan C-5'144 - 147

Note: These are predicted chemical shift ranges. The specific values can be affected by the solvent used for analysis. nih.gov

Advanced NMR Techniques (e.g., Variable Temperature NMR for dynamic processes)

Advanced NMR techniques can provide deeper insights into the molecule's structural dynamics. For this compound, there is a possibility of restricted rotation around the single bond connecting the pyridine and furan rings. This phenomenon, known as atropisomerism, can be investigated using Variable Temperature (VT) NMR.

By acquiring NMR spectra at different temperatures, one could observe changes in the signals. If the rotation is slow on the NMR timescale at lower temperatures, separate signals for non-equivalent protons or carbons might be observed. As the temperature is increased, the rate of rotation increases, which can lead to the coalescence and eventual sharpening of these signals into averaged peaks. While no specific VT-NMR studies on this compound have been reported, this technique remains a valuable tool for probing such potential dynamic processes in this class of bi-aryl compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and confirming the elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS is used to confirm the molecular formula C₁₀H₇NO₃. The experimentally measured mass should align closely with the theoretically calculated exact mass.

Parameter Value
Molecular FormulaC₁₀H₇NO₃
Calculated Exact Mass [M+H]⁺190.04987 Da
Measured Exact Mass [M+H]⁺Expected to be within ± 5 ppm of calculated value

Note: The calculated exact mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). The [M+H]⁺ ion (protonated molecule) is commonly observed in positive ion electrospray ionization (ESI).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netmdpi.com This method is ideal for analyzing the purity of this compound and for quantifying it in complex mixtures.

In a typical LC-MS analysis, the compound is first passed through an HPLC column (e.g., a C18 reversed-phase column) where it is separated from impurities. The eluent from the column is then introduced into the mass spectrometer's ion source (commonly ESI). The mass spectrometer then detects the compound based on its specific mass-to-charge ratio. For carboxylic acids, derivatization is sometimes employed to enhance ionization efficiency and achieve higher sensitivity, particularly in biological samples. nih.govsemanticscholar.org While specific LC-MS studies on this compound are not detailed in the literature, the technique is a standard method for its analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural components: the carboxylic acid group, the pyridine ring, and the furan ring.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. This band is typically observed in the wide region of 3300-2500 cm⁻¹, often overlapping with C-H stretching absorptions. vscht.czlibretexts.org Its breadth is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state, forming dimeric structures.

Another key absorption is the intense C=O (carbonyl) stretching band, which for carboxylic acids, typically appears between 1760 and 1690 cm⁻¹. libretexts.org The exact position of this band can be influenced by electronic effects and hydrogen bonding. The spectrum also displays a C-O stretching vibration, usually found in the 1320-1210 cm⁻¹ range, and characteristic O-H bending vibrations. libretexts.org

The presence of the aromatic furan and pyridine rings is confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz The carbon-carbon double bond (C=C) stretching vibrations within these rings give rise to moderate to sharp bands in the 1600-1400 cm⁻¹ region. vscht.cz Specific bands corresponding to the in-plane bending of C-H bonds and ring breathing modes further confirm the heterocyclic structures.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3300-2500 Broad, Strong O-H Stretch Carboxylic Acid
3100-3000 Medium to Weak C-H Stretch Aromatic (Pyridine and Furan Rings)
1760-1690 Strong, Sharp C=O Stretch Carboxylic Acid
1600-1585 Medium C=C Stretch Aromatic Ring
1500-1400 Medium C=C Stretch Aromatic Ring
1320-1210 Medium C-O Stretch Carboxylic Acid
1250-1000 Medium C-H In-plane Bend Aromatic Ring

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the furan and pyridine rings and their relative orientation.

Furthermore, this analysis reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and π-stacking. In the case of this compound, strong hydrogen bonds involving the carboxylic acid group are expected to be a dominant feature, likely leading to the formation of dimers or extended chains. The study would also determine crucial crystallographic parameters such as the crystal system, space group, and unit cell dimensions. While specific crystallographic data for this compound is not widely published, a representative set of parameters that would be determined from such an analysis is presented below.

Table 2: Representative Crystallographic Data from X-ray Diffraction Analysis

Parameter Description
Crystal System The crystal system (e.g., Monoclinic, Orthorhombic)
Space Group The symmetry group of the crystal (e.g., P2₁/c)
a (Å) Unit cell dimension
b (Å) Unit cell dimension
c (Å) Unit cell dimension
α (°) Unit cell angle
β (°) Unit cell angle
γ (°) Unit cell angle
Volume (ų) Volume of the unit cell
Z Number of molecules per unit cell
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds

Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. For this compound, CV can be employed to determine its oxidation and reduction potentials, providing insight into its electronic structure and reactivity. The experiment involves scanning the potential of a working electrode (e.g., glassy carbon or platinum) and measuring the resulting current as the compound is oxidized or reduced. jchr.orgscirp.org

The voltammogram of this compound is expected to exhibit redox peaks corresponding to electron transfer processes involving the π-electron systems of the furan and pyridine rings. Electron-withdrawing groups, such as the carboxylic acid, generally increase the reduction potential. dtu.dk The electrochemical behavior is often pH-dependent, especially due to the presence of the acidic carboxylic acid group and the basic pyridine nitrogen atom. By analyzing the peak potentials (anodic, Epa, and cathodic, Epc) and peak currents (ipa and ipc), the electrochemical reversibility and stability of the redox species can be assessed. scirp.org

Table 3: Typical Cyclic Voltammetry Parameters for Redox Analysis

Parameter Symbol Description
Anodic Peak Potential Epa Potential at which oxidation is maximal.
Cathodic Peak Potential Epc Potential at which reduction is maximal.
Anodic Peak Current ipa Maximum current during the anodic scan.
Cathodic Peak Current ipc Maximum current during the cathodic scan.
Half-wave Potential E₁/₂ (Epa + Epc) / 2; approximates the standard redox potential.

Investigating the electrode reaction mechanism provides a deeper understanding of the electrochemical processes observed in cyclic voltammetry. This is often achieved by studying the effect of varying the scan rate on the cyclic voltammogram. For a simple, reversible, diffusion-controlled process, the peak currents (ipa and ipc) are directly proportional to the square root of the scan rate. jchr.org Deviations from this relationship can indicate more complex mechanisms, such as adsorption of the analyte onto the electrode surface or coupled chemical reactions.

The electrochemical reduction or oxidation of heterocyclic compounds can sometimes proceed through a multi-step pathway, such as an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. scirp.org For instance, an initial electron transfer (E) could be followed by a chemical reaction like protonation or dimerization (C), which then precedes a second electron transfer (E). scirp.orgresearchgate.net By analyzing the relationship between peak potentials and scan rate, as well as the number of electrons transferred (which can be calculated from the voltammetric data), a plausible mechanism for the electrode reaction of this compound can be proposed. jchr.org

Computational and Theoretical Investigations of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations focus on the electron density to determine a molecule's energy and electronic structure, providing a balance between accuracy and computational cost. researchgate.net For heterocyclic compounds like 2-(Furan-2-yl)pyridine-3-carboxylic acid, DFT is used to calculate key parameters that describe molecular reactivity.

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties. researchgate.net Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

Based on these fundamental energies, a range of reactivity descriptors can be calculated to provide a more detailed picture of the molecule's chemical behavior. While specific DFT studies for this compound are not widely published, the principles can be illustrated by data from related compounds.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative, based on typical calculations for similar heterocyclic carboxylic acids, and are not specific experimental or calculated values for this compound.)

ParameterFormulaSignificance
HOMO Energy (EHOMO) -Electron-donating ability
LUMO Energy (ELUMO) -Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I) -EHOMOThe energy required to remove an electron
Electron Affinity (A) -ELUMOThe energy released when an electron is added
Global Hardness (η) (I - A) / 2Resistance to change in electron configuration
Chemical Potential (μ) -(I + A) / 2The "escaping tendency" of electrons
Global Electrophilicity (ω) μ2 / 2ηPropensity to accept electrons

Beyond DFT, other quantum chemical methods are also employed. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be highly accurate but are often computationally intensive. chemrxiv.orgrsc.org

Semi-empirical methods use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster, making them suitable for screening large numbers of molecules or for preliminary analyses of very large systems. These methods are often used in conjunction with experimental techniques to establish relationships between calculated structural parameters and observed properties like biological activity or lipophilicity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational landscape of molecules, which are crucial for understanding reaction mechanisms and molecular interactions.

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. ucsb.edu Computational methods are invaluable for locating these transient structures and calculating their energies. acs.org The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

DFT calculations are commonly used to map out the potential energy surface of a reaction, such as a cyclization, substitution, or decarboxylation. researchgate.netorganic-chemistry.org By modeling the path from reactants to products, researchers can identify the transition state structure and compute the activation energy barrier. ucsb.edu For reactions involving furan (B31954) and pyridine (B92270) moieties, these calculations can elucidate the mechanism, explaining why certain products are formed preferentially over others. researchgate.net For instance, computational studies can determine whether a reaction proceeds through a stepwise or concerted mechanism by comparing the energies of the respective transition states.

The three-dimensional structure of this compound is not rigid. The molecule can adopt different spatial arrangements, or conformations, due to rotation around the single bond connecting the furan and pyridine rings. Conformational analysis aims to identify the most stable arrangement (the global minimum) and other low-energy conformers.

The relative orientation of the two rings is defined by the dihedral angle. Computational studies on related bi-heterocyclic systems have shown that planarity or non-planarity can significantly affect intermolecular interactions and crystal packing. uky.edu For this compound, key geometric parameters would include the bond lengths and angles within each ring and the dihedral angle between them. DFT calculations are used to optimize the geometry and determine these parameters for the most stable conformer.

Table 2: Illustrative Geometric Parameters for Conformational Analysis (Note: This table illustrates the type of data obtained from conformational analysis of bi-aromatic systems and does not represent actual calculated values for the title compound.)

Geometric ParameterDescriptionTypical Focus of Analysis
Bond Lengths Distances between bonded atoms (e.g., C-C, C-N, C-O)Comparison with experimental data (e.g., from X-ray crystallography) to validate the computational model.
Bond Angles Angles between three connected atoms (e.g., C-C-C, C-N-C)Analysis of ring strain and geometry distortion.
Dihedral Angle Torsional angle between the furan and pyridine ringsDetermines the overall planarity or twist of the molecule, which influences crystal packing and biological activity.

Spectroscopic Data Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data.

DFT calculations are widely used to predict vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.netnih.govjocpr.comresearchgate.net

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. globalresearchonline.net These predicted spectra are often scaled to correct for systematic errors in the computational method. Comparing the predicted vibrational modes with an experimental spectrum helps in assigning the observed peaks to specific functional groups and bond movements (e.g., C=O stretch of the carboxylic acid, C-H stretches of the aromatic rings). nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. globalresearchonline.netnih.gov The calculated shifts are compared to experimental values (often referenced against a standard like tetramethylsilane (B1202638), TMS) to confirm the molecular structure. This is particularly useful for distinguishing between isomers or identifying specific proton and carbon environments in the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to its UV-Visible absorption spectrum. globalresearchonline.net This provides information about the molecule's chromophores and its behavior upon absorbing light.

By integrating these computational predictions with experimental results, a comprehensive and validated understanding of the structure and properties of this compound can be achieved.

Theoretical Prediction of NMR Chemical Shifts and IR Frequencies

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules like this compound. Methods such as DFT, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can calculate the optimized molecular geometry in a simulated environment (gas phase or in a solvent).

Once the ground-state geometry is determined, further calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed. This method calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

Similarly, the vibrational frequencies in an IR spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational modes and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. These predicted spectra serve as valuable guides for experimental chemists in identifying and characterizing the synthesized compound.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is a hypothetical example to illustrate how theoretical and experimental data would be compared. Actual experimental and calculated values for this compound are not available in the cited sources.

Parameter Theoretical Prediction (DFT/B3LYP) Experimental Value
¹H NMR Shift (H at pyridine-4) 7.85 ppm 7.92 ppm
¹³C NMR Shift (Carboxylic C) 168.2 ppm 167.5 ppm
IR Frequency (C=O stretch) 1715 cm⁻¹ 1708 cm⁻¹

Addressing Discrepancies between Experimental and Computational Spectral Data

While computational methods provide powerful predictive capabilities, discrepancies between theoretical and experimental spectral data are common. For heterocyclic compounds like this compound, several factors can contribute to these differences.

Environmental Effects: Calculations are often performed on a single molecule in the gas phase by default. Experimental data, however, is typically collected in a solvent. Intermolecular interactions, such as hydrogen bonding with the solvent, can significantly influence both NMR chemical shifts and IR frequencies, particularly for the carboxylic acid group. While computational models can account for solvent effects (e.g., using the Polarizable Continuum Model - PCM), they may not perfectly replicate the complex microenvironment.

Vibrational Anharmonicity: Theoretical frequency calculations are generally based on the assumption of harmonic vibrations. Real molecular vibrations have some degree of anharmonicity, which tends to cause experimental frequencies to be lower than their calculated harmonic counterparts. To correct for this, calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).

Basis Set and Method Limitations: The choice of the DFT functional and the size of the basis set can impact the accuracy of the prediction. Larger basis sets and more sophisticated methods can improve results but are more computationally expensive.

Understanding these potential sources of error is critical for the correct interpretation and comparison of computational and experimental results.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational methods are invaluable for predicting the biological activity of a molecule and guiding the design of more potent and selective analogs. This is achieved through techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking Analysis for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method allows researchers to understand the binding mode and estimate the strength of the interaction, often expressed as a binding energy or docking score.

For this compound, a docking study would involve:

Preparation of the Ligand and Receptor: A 3D structure of the molecule would be generated and its energy minimized. A crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the active site of the receptor, and various conformations are explored to find the most stable binding pose.

Analysis of Interactions: The resulting complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the receptor's active site.

Studies on related furan- and pyridine-containing compounds have successfully used this approach. For example, docking studies of 2-furanyl-3-substituted quinazolin-4-one derivatives against Mycobacterium tuberculosis enoyl acyl carrier protein reductase revealed that hydrogen bonding and hydrophobic interactions were crucial for binding affinity. Similarly, various 2-aryl/heteroaryl-quinoline-4-carboxylic acids have been docked against malarial, tuberculosis, and cancer protein targets to predict their therapeutic potential. These studies provide a blueprint for how the binding of this compound to a specific biological target could be investigated.

Table 2: Example of Molecular Docking Results for Furan-Pyridine Analogs Against a Hypothetical Kinase This table presents illustrative data based on findings for related compound classes to demonstrate the output of a docking analysis.

Compound Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Analog A -8.5 LYS-78, ASP-145 Hydrogen Bond
Analog B -7.9 PHE-144, LEU-128 Hydrophobic Interaction

Influence of Substituent Modifications on Predicted Biological Activity

Structure-Activity Relationship (SAR) studies explore how modifying the chemical structure of a compound affects its biological activity. Computationally, this can be investigated by creating a library of virtual analogs of this compound and evaluating their properties.

For instance, one could systematically replace hydrogen atoms on the pyridine or furan rings with various functional groups (e.g., -OH, -OCH₃, -Cl, -NH₂). The effect of these modifications can then be predicted using molecular docking or by calculating key molecular descriptors. General SAR studies on pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -C=O can enhance biological activity, while bulky groups or halogens may decrease it.

By performing docking simulations for each analog, researchers can predict whether a particular substituent enhances or diminishes binding to the target receptor. This in silico screening process helps prioritize which derivatives are most promising for synthesis, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors to activity.

To develop a QSAR model for analogs of this compound, the following steps would be necessary:

Data Set: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., LogP, molar refractivity), electronic properties (e.g., dipole moment), and topological indices.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that best correlates the descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.

Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs of this compound, further guiding the design of novel and more effective compounds.

Chemical Reactivity and Transformation Studies of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Oxidation Reactions

The furan (B31954) moiety is particularly susceptible to oxidation, which can lead to a variety of products depending on the reagents and reaction conditions employed. Oxidative reactions can result in ring cleavage to form dicarbonyl compounds or complete degradation to carboxylic acids. organicreactions.orgresearchgate.net

The oxidation of the furan ring is a significant metabolic pathway for many furan-containing compounds and a useful transformation in organic synthesis. researchgate.netnih.gov The process is thought to occur via one of two general mechanisms initiated by enzymes like cytochrome P450 or chemical oxidants. nih.gov

One pathway involves the direct formation of an epoxide across one of the double bonds of the furan ring. nih.gov An alternative mechanism suggests the addition of an oxidant to the π-system of the furan, which then rearranges to form the epoxide intermediate. nih.gov This highly reactive epoxide can undergo rearrangement to yield a cis-enedione. nih.gov These intermediates are electrophilic and can react with cellular nucleophiles. For instance, in the metabolism of the drug furosemide, furan ring oxidation leads to the formation of a γ-ketocarboxylic acid metabolite. nih.gov Similarly, oxidative ring opening is a major metabolic route for prazosin, yielding a ring-opened carboxylic acid derivative. nih.gov

Oxidative ring cleavage reactions of furans are valuable in synthetic chemistry as they can produce various 1,4-dicarbonyl compounds, such as 4-oxoalkenoic acids and their derivatives. organicreactions.org The complete oxidative degradation of the furan ring can also be used to unmask a carboxylic acid group, making the furan ring a useful surrogate for a carboxyl group in complex syntheses. organicreactions.orgresearchgate.net

As an extension of furan ring oxidation, the formation of dione derivatives is a plausible transformation. The oxidation of a furan ring can lead to intermediates that rearrange to form cis-enediones, which are isomers of furan-diones. nih.gov The oxidative dearomatization of furan derivatives can lead to the formation of unsaturated 1,4,7-triketones in some substrates. nih.gov While direct synthesis of furan-2,3-dione derivatives from 2-(furan-2-yl)pyridine-3-carboxylic acid is not extensively detailed, the general reactivity of the furan ring suggests that under specific oxidative conditions, intermediates leading to such dicarbonyl structures could be formed.

Reduction Reactions

Reduction reactions of this compound can target the heterocyclic rings or the carboxylic acid group. The choice of reducing agent and conditions determines the outcome of the reaction.

Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic rings. The furan ring can be hydrogenated to the corresponding saturated heterocycle, tetrahydrofuran. uomustansiriyah.edu.iq While the pyridine (B92270) ring is more resistant to reduction than the furan ring, it can also be reduced under more forcing conditions.

The carboxylic acid group is generally unreactive toward catalytic hydrogenation under conditions that reduce carbon-carbon double bonds. msu.edu However, more powerful reducing agents are capable of reducing the carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that readily reduces carboxylic acids to primary alcohols. msu.edu Diborane (B₂H₆) is another effective reagent for the reduction of carboxylic acids to 1º-alcohols. msu.edu Therefore, treatment of this compound with a strong hydride agent would likely reduce the carboxylic acid to a hydroxymethyl group, while catalytic hydrogenation would preferentially reduce the furan ring, and potentially the pyridine ring, to their dihydro or tetrahydro derivatives.

Substitution Reactions

The two aromatic rings in this compound exhibit different reactivities toward substitution reactions, particularly electrophilic substitution.

The furan ring and the pyridine ring have contrasting characteristics when subjected to electrophilic attack.

Furan Ring: The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. researchgate.net This reactivity is due to the ability of the oxygen heteroatom to donate its lone pair of electrons to stabilize the intermediate carbocation (arenium ion). Electrophilic attack on an unsubstituted furan occurs preferentially at the C2 position. onlineorganicchemistrytutor.com For 2-substituted furans, such as in the title compound, the major product of electrophilic substitution is formed by attack at the C5 position. onlineorganicchemistrytutor.com

Pyridine Ring: In contrast, the pyridine ring is an electron-deficient heterocycle and is highly deactivated towards electrophilic aromatic substitution, similar to a highly deactivated benzene (B151609) derivative like nitrobenzene. uomustansiriyah.edu.iqlibretexts.org The electron-withdrawing nature of the nitrogen atom and its ability to be protonated or coordinate with Lewis acid catalysts under reaction conditions further deactivates the ring. libretexts.org When substitution does occur, it takes place primarily at the C3 (or C5) position. uomustansiriyah.edu.iq In this compound, the C3 position is already substituted with a carboxylic acid group, which is itself an electron-withdrawing and deactivating group. This makes electrophilic attack on the pyridine ring even more difficult.

Given the activated nature of the furan ring and the highly deactivated nature of the pyridine ring, electrophilic substitution on this compound is expected to occur almost exclusively on the furan ring, at the C5 position.

Cyclization Reactions

The bifunctional nature of this compound, containing both a furan and a pyridine-carboxylic acid moiety, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. While specific studies on the intramolecular cyclization of this particular compound are not extensively detailed in the provided results, the general principles of cyclization involving furan and pyridine rings are well-established. For instance, furan rings can participate in cyclization reactions, acting as a diene in Diels-Alder reactions or undergoing other transformations that lead to the formation of new rings. nih.govnih.gov

The carboxylic acid group can also be a key participant in intramolecular cyclization. For example, under appropriate conditions, the carboxylic acid could potentially react with a suitable position on the furan or pyridine ring, possibly after initial activation, to form a lactone-type fused ring system. The feasibility of such a reaction would depend on the ring size of the resulting cyclic product and the steric and electronic factors of the substrate.

Decarboxylation Processes

The decarboxylation of pyridinecarboxylic acids is a well-studied process. For pyridine-2-carboxylic acids (picolinic acids), decarboxylation is known to proceed through a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. stackexchange.com This mechanism involves the formation of a transient ylide upon loss of carbon dioxide. The rate of decarboxylation is significantly influenced by the position of the carboxyl group on the pyridine ring. Picolinic acid (pyridine-2-carboxylic acid) decarboxylates much more readily than nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid). stackexchange.com

For 3-substituted pyridinecarboxylic acids, the mechanism can be more complex. Studies on 3-substituted picolinic acids have shown that both electron-withdrawing and electron-releasing substituents can accelerate decarboxylation, suggesting that steric effects which disrupt the coplanarity of the carboxyl group with the pyridine ring can facilitate the breaking of the C-C bond. researchgate.net In the case of this compound, the decarboxylation would likely follow the pathway typical for a pyridine-3-carboxylic acid, which is generally more resistant to decarboxylation than its 2- and 4-isomers. stackexchange.com The reaction often requires catalysis, such as by metals like copper or silver, which proceeds through a metal carboxylate complex. nih.govrsc.org

Several factors can influence the yield of decarboxylation reactions for pyridinecarboxylic acids.

Catalyst: The choice of catalyst is crucial. Copper and silver salts are commonly used to promote decarboxylation of aryl carboxylic acids. nih.govrsc.org The catalyst facilitates the reaction by forming a carboxylate complex, which then undergoes decarboxylation. rsc.org

Solvent: The reaction medium can play a significant role. For instance, the decarboxylation of 2-pyridone-3-carboxylic acids has been successfully carried out in toluene. researchgate.net

Temperature: Decarboxylation is a thermally driven process, and higher temperatures generally lead to higher reaction rates and yields, although they may also promote side reactions.

Substituents: The nature and position of substituents on the pyridine ring can have a profound effect. As mentioned, substituents at the 3-position of picolinic acid can accelerate decarboxylation due to steric hindrance with the carboxyl group. researchgate.net For this compound, the electronic properties of the furan ring could also influence the reaction.

A study on the decarboxylation of functionalized 2-pyridone-3-carboxylic acids optimized the reaction conditions as shown in the table below.

EntryBaseSolventTime (h)Yield (%)
1K2CO3Toluene2489
2Cs2CO3Toluene2485
3Na2CO3Toluene2470
4K2CO3DMF2460
5K2CO3Dioxane2455

This data indicates that potassium carbonate in toluene provides the optimal conditions for this specific decarboxylation. researchgate.net

Derivatization via the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for various derivatization reactions. nih.gov These transformations are typically nucleophilic acyl substitutions where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. libretexts.org

Common derivatization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. For example, reaction with ethanol and a catalytic amount of sulfuric acid at reflux would produce ethyl 2-(furan-2-yl)pyridine-3-carboxylate. mdpi.com

Amide Formation: Treatment with an amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC), leads to the formation of an amide. mdpi.comthermofisher.com This is a widely used method for creating peptide bonds and other amide linkages.

Acid Halide Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride. This acid chloride can then be readily converted into a variety of other derivatives, including esters, amides, and anhydrides. uomustansiriyah.edu.iq

Anhydride Formation: Reaction of the corresponding acid chloride with a carboxylate salt results in the formation of an acid anhydride. uomustansiriyah.edu.iq

These derivatization reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amide Formation

The conversion of this compound to its corresponding amides is a crucial transformation. This can be achieved through several standard synthetic methodologies, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

A common and effective method for amide formation is the conversion of the carboxylic acid to an acyl chloride. This is typically accomplished by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride, 2-(furan-2-yl)pyridine-3-carbonyl chloride, is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to yield the desired amide derivatives. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the hydrochloric acid byproduct.

Alternatively, direct coupling of the carboxylic acid with an amine can be mediated by a variety of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to facilitate this transformation. This method proceeds through the formation of a reactive O-acylisourea intermediate, which is then readily attacked by the amine. This approach is often preferred for its mild reaction conditions and broad substrate scope.

Below are representative research findings for the synthesis of amide derivatives from analogous furan and pyridine carboxylic acids, illustrating the general conditions and potential outcomes for the amide formation of this compound.

Amine ReactantCoupling Method/ReagentsSolventGeneral ConditionsProduct
Primary Aliphatic Amine (e.g., n-Butylamine)1. SOCl₂, reflux 2. Amine, Et₃NDCMStep 1: Reflux. Step 2: Room TemperatureN-Butyl-2-(furan-2-yl)pyridine-3-carboxamide
Primary Aromatic Amine (e.g., Aniline)EDCI, HOBtDMFRoom TemperatureN-Phenyl-2-(furan-2-yl)pyridine-3-carboxamide
Secondary Amine (e.g., Piperidine)1. Oxalyl chloride 2. Amine, PyridineTHFStep 1: 0 °C to RT. Step 2: 0 °C to RT(2-(Furan-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone
Amino Acid Ester (e.g., Glycine methyl ester)HATU, DIPEADMFRoom TemperatureMethyl 2-((2-(furan-2-yl)pyridine-3-carbonyl)amino)acetate

Esterification Reactions

Esterification of this compound is another key transformation, leading to the formation of ester derivatives. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In a typical Fischer esterification, this compound is refluxed with an excess of the desired alcohol (e.g., methanol, ethanol, or butanol) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use the alcohol as the solvent or to remove the water formed during the reaction, for instance, by azeotropic distillation.

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. For example, the carboxylic acid can be reacted with an alkyl halide in the presence of a base such as potassium carbonate or cesium carbonate. Another approach involves the activation of the carboxylic acid with a coupling reagent, similar to amide formation, followed by the addition of the alcohol.

The following table summarizes representative research findings for the esterification of furan and pyridine carboxylic acids, which can be considered analogous to the esterification of this compound.

Alcohol ReactantCatalyst/ReagentsSolventGeneral ConditionsProduct
MethanolH₂SO₄ (catalytic)Methanol (excess)RefluxMethyl 2-(furan-2-yl)pyridine-3-carboxylate
EthanolTsOH (catalytic)Ethanol (excess)RefluxEthyl 2-(furan-2-yl)pyridine-3-carboxylate
n-ButanolH₂SO₄ (catalytic)n-Butanol (excess)Reflux with Dean-Stark trapButyl 2-(furan-2-yl)pyridine-3-carboxylate
Benzyl alcoholDCC, DMAPDCMRoom TemperatureBenzyl 2-(furan-2-yl)pyridine-3-carboxylate

Exploration of Derivatives and Structural Analogues of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Synthesis and Characterization of Functionalized Analogues

The synthesis of functionalized analogues of 2-(furan-2-yl)pyridine-3-carboxylic acid often involves multi-step reaction sequences. A common strategy is the creation of ester or amide derivatives from the carboxylic acid group. For instance, nicotinic acid derivatives have been synthesized through the esterification of the parent acid, followed by reactions with various ureas, hydrazones, or diethyl malonate to introduce diverse functional groups. researchgate.net Similarly, microwave-assisted synthesis has been effectively used to produce amides and esters containing furan (B31954) rings by reacting 2-furoic acid with amines or alcohols in the presence of coupling agents. researchgate.net

Another approach focuses on modifying the pyridine (B92270) or furan rings. For example, substituted nicotinamide derivatives have been prepared by first converting a substituted nicotinic acid to its acyl chloride, which is then reacted with a substituted thiophen-2-amine. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce aryl or heteroaryl substituents onto the heterocyclic core. mdpi.com

Characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. mdpi.comnih.gov Techniques like DEPT, H,H-COSY, and C,H-COSY can provide more detailed structural information. cncb.ac.cn

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the synthesized compounds. cncb.ac.cnnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the presence of key functional groups, such as carbonyls (C=O) and N-H bonds. mdpi.comcncb.ac.cn

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformation. mdpi.com

Table 1: Examples of Synthesized Analogues and Characterization Data
Compound NameSynthetic Method HighlightKey Characterization DataReference
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylateSuzuki-Miyaura cross-coupling of a bromo-thienopyridine with potassium p-tolyltrifluoroborate.¹H-NMR (CDCl₃, 400 MHz) δ = 2.44 (3H, s, Me), 3.85 (3H, s, OMe), 7.33 (2H, d, J = 8.0 Hz), 7.39 (1H, dd), 7.42 (2H, d, J = 8.0 Hz), 8.24 (1H, dd), 8.80 (1H, dd) ppm. mdpi.com
3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamideReaction of a 2-thioxo-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide.HRMS (ESI) calcd for C₁₈H₁₉N₃NaO₃S [M+Na]⁺: 380.1050; found: 380.1039. nih.gov
1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidSynthesized starting from 3-formylchromone.¹H NMR (400 MHz, DMSO-d6): δH = 13.51 (s, 1H, COOH), 10.43 (s, 1H, OH), 8.93 (d, J = 2.6 Hz, 1H), 8.51 (d, J = 2.5 Hz, 1H), 7.46 (t, J = 7.7 Hz, 1H), 7.41 – 7.31 (m, 6H), 7.02 (d, J = 8.2 Hz, 1H), 6.97 (t, J = 7.7 Hz, 1H), 5.40 (s, 2H, CH₂N). researchgate.net

Comparative Analysis with Related Heterocyclic Carboxylic Acids

Understanding the properties of this compound is enhanced by comparing it to structurally related heterocyclic carboxylic acids.

Furan is an electron-rich aromatic heterocycle. dtic.mil The synthesis of furan-carboxylic acid derivatives, such as amides and esters, is well-established. researchgate.netresearchgate.net Furan-2,5-dicarboxylic acid, for example, can be prepared via the oxidation of 2,5-bis(hydroxymethyl)furan. dtic.mil When comparing furan-carboxylic acids to this compound, the key difference is the presence of the electron-withdrawing pyridine ring in the latter. This pyridine ring influences the acidity of the carboxylic acid and introduces a basic nitrogen atom, which can participate in hydrogen bonding and coordination complexes.

Quinoline is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring. Quinoline-carboxylic acids, like their pyridine counterparts, have properties that depend on the position of the carboxyl group. nih.govnih.gov These derivatives have been synthesized through methods like the Pfitzinger reaction. dntb.gov.ua Compared to this compound, the quinoline scaffold is larger and more rigid. The presence of the fused benzene ring in quinoline derivatives leads to a more extended π-electron system, which can result in different electronic and spectroscopic properties compared to the more flexible two-ring system of this compound. researchgate.net

Thieno[3,2-b]pyridines are bicyclic compounds where a thiophene ring is fused to a pyridine ring. The replacement of the furan ring in this compound with a thiophene ring (as in a thienyl-pyridine) or a fused thienopyridine system results in a structural analogue with different electronic properties. Thiophene is generally considered to be more aromatic than furan. Thieno[2,3-b]pyridine-2-carboxylic acid can be synthesized from its methyl ester by hydrolysis. chemicalbook.com Functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized via Suzuki-Miyaura cross-coupling reactions. mdpi.com The biological activities of thienopyridine derivatives have been extensively studied, with applications reported as kinase inhibitors and antimicrobial agents. nih.govekb.eg

Impact of Substituent Effects on Chemical Properties and Reactivity

The introduction of substituents onto the furan or pyridine rings of this compound can significantly alter its chemical properties and reactivity. These substituent effects can be broadly categorized as inductive and resonance effects. ucsb.edu

Inductive Effects : These are electrostatic effects transmitted through sigma bonds. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, increase the acidity of the carboxylic acid by stabilizing the conjugate base (carboxylate anion). ucsb.edu Conversely, electron-donating groups (EDGs), like alkyl groups, decrease acidity. ucsb.edu

Resonance Effects : These effects involve the delocalization of electrons through the π-system. ucsb.edu A substituent that can donate electrons into the ring system by resonance (+R effect), such as an amino or hydroxyl group, increases the electron density of the aromatic rings. lumenlearning.com A substituent that withdraws electrons by resonance (-R effect), such as a nitro or carbonyl group, decreases the ring's electron density. ucsb.edu

The reactivity of the molecule in reactions like electrophilic aromatic substitution is also heavily influenced by substituents. Activating groups (typically EDGs) make the aromatic rings more nucleophilic and thus more reactive towards electrophiles, often directing substitution to the ortho and para positions relative to the substituent. lumenlearning.com Deactivating groups (typically EWGs) make the rings less reactive. lumenlearning.com

Studies on substituted aryl systems have shown that the impact of a substituent can be quantified using Hammett σ constants, which correlate well with changes in reaction rates and equilibrium constants. acs.orgmit.edu For example, in the amination of aryl halides, electron-withdrawing groups generally lower the reaction barrier, while electron-donating groups can have a more complex effect depending on their position. acs.org Similarly, in nicotinic acid derivatives, the presence of electron-donating groups like methoxy and hydroxyl has been linked to higher antioxidant activity. researchgate.net

Table 2: Predicted Effects of Substituents on this compound
Substituent (S)PositionElectronic EffectPredicted Impact on AcidityPredicted Impact on Reactivity towards Electrophiles
-NO₂ (Nitro)Pyridine or Furan ringStrongly electron-withdrawing (-I, -R)IncreaseDecrease (Deactivating)
-Cl (Chloro)Pyridine or Furan ringElectron-withdrawing (-I), weakly donating (+R)IncreaseDecrease (Deactivating)
-CH₃ (Methyl)Pyridine or Furan ringWeakly electron-donating (+I)DecreaseIncrease (Activating)
-OCH₃ (Methoxy)Pyridine or Furan ringElectron-withdrawing (-I), strongly donating (+R)Slight decreaseIncrease (Activating)

Compound Names Mentioned

this compound

2-aminonicotinic acid

2-chloronicotinic acid

2-furoic acid

2,5-bis(hydroxymethyl)furan

3-formylchromone

Furan-2,5-dicarboxylic acid

Isonicotinic acid

Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate

Nicotinic acid

Picolinic acid

Quinoline-carboxylic acid

Thieno[2,3-b]pyridine-2-carboxylic acid

Thieno[3,2-b]pyridine-2-carboxylic acid

Electronic and Steric Influences of Peripheral Substituents

The chemical reactivity and biological function of derivatives of this compound are significantly governed by the electronic and steric properties of substituents attached to the heteroaromatic rings. nih.gov Quantitative descriptions of these properties are essential for predicting the behavior of new analogues. nih.gov

Electronic Influences: The electronic nature of a substituent dictates the electron density distribution within the furan and pyridine rings. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as amino (–NH₂), hydroxyl (–OH), and methoxy (–OCH₃) increase the electron density of the aromatic system. This can enhance the reactivity towards electrophiles and influence the molecule's ability to form hydrogen bonds.

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), and acyl (–COR) decrease the electron density of the rings. This modification alters the acidity of the carboxylic acid group and can impact interactions with biological targets. nih.gov

The electronic impact of substituents on heteroaryl systems can be quantified using parameters like the Hammett-type heteroaryl substituent constants (σHet), which provide a measure of the electron-donating or -withdrawing capacity in a way that is analogous to the Hammett constants for substituted phenyl groups. nih.gov

The interplay between electronic and steric effects is critical. For example, a substituent might have favorable electronic properties but be too bulky to allow the molecule to adopt the necessary conformation for a specific interaction, such as π-stacking with an amino acid residue in a protein. mdpi.com

Substituent TypeExamplesGeneral Electronic EffectGeneral Steric EffectPotential Impact on Parent Molecule
Small Electron-Donating-OH, -NH₂Increases electron density on the ring systemLow steric bulkCan act as hydrogen bond donor, may increase reactivity
Bulky Electron-Donating-N(CH₃)₂, -OCH(CH₃)₂Increases electron density on the ring systemHigh steric bulkMay introduce conformational constraints while enhancing electronic effects
Small Electron-Withdrawing-CN, -F, -ClDecreases electron density on the ring systemLow to moderate steric bulkCan act as hydrogen bond acceptor, modifies acidity of carboxylic acid
Bulky Electron-Withdrawing-NO₂, -C(O)CH₃ (Ac)Decreases electron density on the ring systemModerate to high steric bulkSignificantly alters electronic properties and may direct intermolecular interactions

Stereochemical Considerations in Analogue Design

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount consideration in the design of new chemical entities, as different stereoisomers of a molecule can have vastly different biological activities. When designing analogues of this compound, the introduction of chiral centers can lead to the formation of enantiomers or diastereomers.

A key strategy for introducing stereochemistry is the use of chiral building blocks during synthesis. For example, in the synthesis of related furan-pyridine derivatives, chiral amino acids such as L-leucine and L-isoleucine have been used. mdpi.com This approach directly incorporates a specific stereochemical configuration into the final molecule.

The implications of introducing stereochemistry are profound:

Enantiomers: The introduction of a single chiral center results in a pair of enantiomers (non-superimposable mirror images). These enantiomers can exhibit different potencies and efficacies when interacting with chiral biological macromolecules like proteins and enzymes.

Diastereomers: If a molecule contains two or more chiral centers, it can exist as diastereomers, which have different physical properties and distinct biological activities.

Designing analogues with specific stereochemistry allows researchers to probe the topology of binding sites and develop molecules with improved selectivity and activity. The synthesis of stereochemically pure compounds is often a goal in academic research to unambiguously determine the properties of a single isomer.

Stereochemical ConceptDescriptionRelevance in Analogue Design
ChiralityA geometric property of a molecule that is not superimposable on its mirror image.Introduction of chiral centers is a common strategy to create novel analogues.
EnantiomersA pair of stereoisomers that are mirror images of each other.Often exhibit different biological activities due to specific interactions with chiral biological targets.
DiastereomersStereoisomers that are not mirror images of each other; occur when there are two or more stereocenters.Have different physical properties and can be separated more easily than enantiomers; exhibit distinct biological profiles.
Chiral SynthesisThe synthesis of a single stereoisomer of a chiral molecule.Essential for evaluating the properties of individual isomers and developing highly selective compounds. mdpi.com

Design Principles for New Derivatives with Modified Academic Research Interests

The design of new derivatives of this compound is guided by the principles of structure-activity relationships (SAR), where systematic structural modifications are made to achieve a desired functional outcome. researchgate.net These outcomes are often tailored to specific areas of academic research, such as the development of novel anticancer or antimicrobial agents.

Design for Anticancer Research: A common strategy in anticancer drug design is to create derivatives that can interact with specific protein targets, such as Epidermal Growth Factor Receptor (EGFR). mdpi.com Design principles include:

Enhancing π-Stacking Interactions: The furan ring of the parent compound can be involved in π-stacking with aromatic amino acid residues (e.g., tryptophan) in a protein's binding site. mdpi.com Modifications to the electronic properties of the furan ring can modulate the strength of this interaction.

Introducing Hydrogen Bond Donors/Acceptors: The strategic placement of groups capable of forming hydrogen bonds can significantly increase binding affinity. For example, carbonyl groups on a pyridinone ring, an analogue of the pyridine ring, can form hydrogen bonds with residues like arginine and lysine. mdpi.com

Modifying Lipophilicity: Adjusting the lipophilicity (fat-solubility) of the molecule can affect its ability to cross cell membranes and reach its intracellular target. This can be achieved by adding or removing nonpolar substituents.

Design for Antimicrobial Research: The development of new antimicrobial agents often involves creating molecules that can disrupt essential bacterial or fungal processes.

Targeting Specific Enzymes: Derivatives can be designed to inhibit enzymes crucial for microbial survival, such as GlcN-6-P synthase. researchgate.net Molecular docking studies can be used to predict how a designed molecule will bind to the enzyme's active site and guide the synthesis of the most promising candidates. researchgate.netresearchgate.net

Varying Peripheral Substituents: In the development of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, varying the aryl group led to compounds with activity against fungi like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov This highlights the principle of exploring a diverse range of substituents to discover potent antimicrobial leads.

Research InterestDesign PrincipleStructural Modification ExampleRationale / Desired Outcome
Anticancer ActivityTargeting protein kinases (e.g., EGFR)Synthesizing furan-pyridinone derivatives with strategically placed carbonyl groups. mdpi.comTo create specific hydrogen bonds with key amino acid residues (Arg, Lys) in the active site, enhancing binding affinity. mdpi.com
Anticancer ActivityEnhancing non-covalent interactionsModifying the furan ring to optimize π-stacking interactions. mdpi.comTo improve binding with aromatic residues (e.g., Trp) in the target protein. mdpi.com
Antimicrobial ActivityEnzyme Inhibition (e.g., GlcN-6-P synthase)Synthesizing furan-derived chalcones and pyrazolines. researchgate.netTo design molecules that fit into the enzyme's active site and disrupt its function, guided by molecular docking. researchgate.net
Antimicrobial ActivityBroad-spectrum screeningCreating a library of 3-aryl-3-(furan-2-yl)propanoic acid derivatives with diverse aryl groups. nih.govTo identify substituents that confer potent activity against a range of bacterial and fungal pathogens. nih.gov

Coordination Chemistry and Potential Material Science Applications of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Ligand Properties and Coordination Modes

The coordinating behavior of 2-(Furan-2-yl)pyridine-3-carboxylic acid is primarily dictated by the spatial arrangement of its nitrogen and oxygen donor atoms. The molecule's structure is analogous to other pyridine-carboxylic acids, which are well-studied for their versatile roles as ligands in coordination chemistry. dergipark.org.tr

The most common coordination mode for ligands of this type involves the simultaneous binding of the pyridine (B92270) nitrogen and one of the carboxylate oxygen atoms to a metal center. jcmimagescasereports.orgsjctni.edu This chelation results in the formation of a stable five-membered ring, a thermodynamically favored arrangement in coordination chemistry. dergipark.org.tr Upon deprotonation, the carboxylate group can coordinate to a metal ion in several ways:

Monodentate: Only one oxygen atom binds to the metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, facilitating the formation of polynuclear complexes or extended coordination polymers.

For this compound, the N,O-bidentate chelating mode is strongly favored due to the proximity of the pyridine nitrogen and the carboxylic acid group at the 3-position. dergipark.org.trjcmimagescasereports.org This arrangement is analogous to that observed in complexes of 2,3-pyridinedicarboxylic acid, where the nitrogen and adjacent carboxylate group work in concert to bind metal ions. jcmimagescasereports.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods, reacting the ligand with suitable metal salts in an appropriate solvent system. The choice of metal dictates the potential application of the resulting complex, ranging from transition metal-based catalysts to luminescent lanthanide materials.

Transition metal complexes of pyridine-carboxylic acids are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol or water. sjctni.edu The reaction often involves gentle heating to facilitate the dissolution of reactants and promote complex formation. For this compound, a general synthetic procedure would involve dissolving the ligand and a stoichiometric amount of a transition metal salt (e.g., Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent, followed by refluxing the mixture. sjctni.edu The resulting complexes can often be isolated as crystalline solids upon cooling or solvent evaporation. The coordination environment around the metal ion in these complexes is influenced by the metal's preferred geometry and the stoichiometry of the reaction, with octahedral and square planar geometries being common. sjctni.edu

The rigid structure and divergent coordination sites of this compound make it a promising candidate for the construction of Metal-Organic Frameworks (MOFs), particularly with lanthanide ions. rsc.org Lanthanide MOFs (Ln-MOFs) are of great interest due to their applications in luminescence, sensing, and catalysis. rsc.orgresearchgate.net Ligands like furan-2,5-dicarboxylate are known to form robust frameworks with lanthanides. acs.org

The synthesis of Ln-MOFs typically involves solvothermal or hydrothermal methods, where the ligand and a lanthanide salt (e.g., La(NO₃)₃, Eu(NO₃)₃, Tb(NO₃)₃) are heated in a sealed vessel in a high-boiling solvent like N,N-dimethylformamide (DMF). acs.orgbuct.edu.cn The carboxylate group of the ligand can bridge multiple lanthanide ions, which have high coordination numbers (typically 7 to 9), leading to the formation of three-dimensional networks. rsc.orgacs.org The pyridine nitrogen provides an additional coordination site, potentially leading to more complex and robust topologies. The furan (B31954) moiety acts as a rigid spacer. For lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺), the organic ligand can act as an "antenna," absorbing energy and transferring it to the metal ion, resulting in characteristic sharp, visible luminescence (red for Eu³⁺ and green for Tb³⁺). rsc.org

Spectroscopic and Structural Analysis of Coordination Compounds

The formation of coordination compounds with this compound can be confirmed and characterized using a variety of analytical techniques, with infrared spectroscopy and single-crystal X-ray diffraction being particularly informative.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The IR spectrum of the free ligand will show a characteristic sharp band for the C=O stretch of the carboxylic acid group, typically around 1700-1740 cm⁻¹. sjctni.edu Upon deprotonation and coordination to a metal center, this band is replaced by two distinct stretches: the asymmetric (νₐₛ) and symmetric (νₛ) vibrations of the carboxylate group (COO⁻), which appear at approximately 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation (Δν) between these two bands can provide insight into the coordination mode of the carboxylate group. Furthermore, the C=N stretching vibration of the pyridine ring, observed around 1600-1675 cm⁻¹ in the free ligand, often shifts to a lower frequency upon coordination, indicating the involvement of the pyridine nitrogen in binding to the metal. sjctni.edu

Table 1: Typical Infrared Spectral Data for Pyridine-Carboxylic Acid Coordination Data based on analogous picolinic acid complexes. sjctni.edu

Vibrational Mode Free Ligand (cm⁻¹) Coordinated Ligand (cm⁻¹) Implication
C=O Stretch (Acid) ~1742 - Disappearance indicates deprotonation.
COO⁻ Asymmetric Stretch - ~1640 - 1718 Appearance confirms carboxylate coordination.

| C=N Stretch (Pyridine) | ~1675 | ~1640 | Shift to lower frequency indicates N-coordination. |

Exploration of Functional Properties of Metal Complexes

The functional properties of metal complexes derived from this compound are an area of growing interest, leveraging the unique electronic and structural characteristics of the ligand. The combination of the pyridine nitrogen, the furan oxygen, and the carboxylate group provides versatile coordination sites for a wide range of metal ions. This arrangement can lead to the development of materials with novel magneto-chemical, luminescent, and catalytic functionalities.

Magneto-chemical Properties (e.g., Slow Relaxation of Magnetization)

The field of molecular magnetism often utilizes ligands with N,O-donor atoms to create mononuclear metal complexes, known as single-ion magnets (SIMs), that exhibit slow relaxation of magnetization. This phenomenon is a key characteristic of single-molecule magnets (SMMs) and is crucial for potential applications in high-density data storage and quantum computing. The magnetic behavior arises from a combination of a high-spin ground state (S) and significant magnetic anisotropy (D), which creates an energy barrier (Ueff) for the reversal of the magnetization.

Metal ions such as certain lanthanides (e.g., Dy(III)) and 3d transition metals (e.g., Co(II), Fe(II)) are excellent candidates for constructing SIMs due to their inherent electronic properties that can lead to large magnetic anisotropy. The coordination environment provided by the ligand plays a critical role in modulating this anisotropy. Ligands like this compound, with its specific geometry and donor atoms, could enforce a coordination geometry around a metal ion that enhances these magnetic properties.

While the structural motifs of this compound suggest its potential as a ligand for creating molecular magnets, specific experimental studies detailing the magneto-chemical properties of its metal complexes are not extensively documented in the current scientific literature. Research on related pyridine-carboxylate systems has shown that they can support slow magnetic relaxation. For instance, dysprosium-based coordination polymers with polycarboxylic acid ligands have demonstrated slow magnetic relaxation features, indicating antiferromagnetic exchange interactions at low temperatures mdpi.com. Similarly, certain iron(II) and cobalt(II) complexes are known to exhibit field-induced slow magnetic relaxation northwestern.edumdpi.com. The investigation into metal complexes of this compound would, therefore, be a promising avenue for discovering new materials with slow magnetization relaxation.

Table 1: Key Parameters in the Study of Slow Relaxation of Magnetization

ParameterSymbolDescription
Spin Ground StateSThe total spin angular momentum of the molecule in its lowest energy state.
Magnetic AnisotropyDAlso known as the zero-field splitting (ZFS) parameter, it describes the splitting of spin states in the absence of a magnetic field.
Effective Energy BarrierUeffThe energy barrier that the magnetic moment must overcome to reverse its orientation.
Relaxation TimeτThe characteristic time it takes for the magnetization to return to equilibrium after a perturbation.

Luminescent Properties

The development of luminescent materials is a cornerstone of research in areas like bioimaging, sensing, and organic light-emitting diodes (OLEDs). Metal complexes, particularly those involving lanthanide ions, are well-known for their unique photophysical properties, such as sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts.

In lanthanide complexes, the ligand often plays the role of an "antenna." The organic ligand absorbs incident light (typically UV) and efficiently transfers the absorbed energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. The efficiency of this energy transfer process is highly dependent on the structure of the ligand. Ligands containing aromatic and heterocyclic rings, such as the pyridine and furan moieties in this compound, are often effective antennas.

Coordination polymers and metal-organic frameworks (MOFs) based on ligands like furan-dicarboxylic acid and pyridine-carboxylic acid have been shown to exhibit interesting luminescence properties researchgate.netresearchgate.net. For example, lanthanide complexes with conjugated pyridine carboxylate ligands can exhibit significant characteristic luminescence from the central Ln(III) ion due to efficient energy transfer from the ligand nih.gov. The specific emission color depends on the chosen lanthanide; for instance, Eu(III) complexes typically show red emission, while Tb(III) complexes emit in the green region researchgate.netnih.gov.

Although the structural components of this compound make it a promising candidate for forming highly luminescent metal complexes, detailed studies on the photophysical properties, such as emission spectra, quantum yields, and lifetimes, of its specific coordination compounds are not widely available. Future research in this area could lead to the development of novel probes and lighting materials.

Table 2: Common Luminescent Lanthanide Ions and Their Characteristic Emission

Lanthanide IonSymbolTypical Emission ColorCharacteristic Transitions
Europium(III)Eu(III)Red5D0 → 7FJ (J = 0-4)
Terbium(III)Tb(III)Green5D4 → 7FJ (J = 6-3)
Dysprosium(III)Dy(III)Yellowish-White4F9/2 → 6HJ (J = 15/2, 13/2)
Samarium(III)Sm(III)Orange-Red4G5/2 → 6HJ (J = 5/2, 7/2, 9/2)

Catalytic Potential of Metal–Organic Compounds

Metal-organic frameworks (MOFs) and coordination polymers have emerged as a versatile class of materials for heterogeneous catalysis. Their high surface area, tunable porosity, and the presence of catalytically active metal centers and/or functional organic linkers make them highly effective for a wide range of organic transformations.

The ligand this compound incorporates several features that are desirable for catalytic applications. The pyridine and carboxylate groups are common building blocks in the synthesis of robust MOFs. The metal centers coordinated by this ligand can act as Lewis acid sites, while the uncoordinated functional groups on the ligand can also participate in catalytic cycles.

MOFs based on related pyridine-dicarboxylate ligands have been successfully employed as heterogeneous catalysts for various reactions, including C–H bond activation and Knoevenagel condensation nih.gov. The catalytic activity is often attributed to the accessible metal sites within the porous framework. For example, copper-containing MOFs have shown excellent activity and reusability in coupling reactions d-nb.info. Furthermore, the acidity of MOFs can be tuned, for instance by loading sulfuric acid onto a Cu-based MOF, to create solid acid catalysts for reactions like Pechmann condensation aaru.edu.jo.

While the potential exists, the application of metal complexes or MOFs derived specifically from this compound as catalysts has not been extensively explored in the reviewed literature. The design and synthesis of such materials could provide new, efficient, and recyclable catalysts for important chemical processes.

Biological Activity and Mechanistic Insights of 2 Furan 2 Yl Pyridine 3 Carboxylic Acid in Vitro and Pre Clinical Mechanistic Focus

Antimicrobial Efficacy and Mechanisms

Derivatives of the furan-pyridine core have demonstrated notable antimicrobial properties in various in vitro settings. These studies highlight the potential of this chemical scaffold in developing new agents to combat bacterial and fungal pathogens.

In Vitro Studies Against Bacterial and Fungal Strains

Research into compounds structurally related to 2-(furan-2-yl)pyridine-3-carboxylic acid has revealed a spectrum of antimicrobial activity. A study involving functionalized 2-pyridone-3-carboxylic acids showed that these compounds were active against both Gram-negative bacteria (Escherichia coli, Acinetobacter baumannii), Gram-positive bacteria (Staphylococcus aureus), and the fungus Candida albicans nih.gov. Similarly, another study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives reported good antimicrobial activity against the yeast-like fungus Candida albicans and suppressive action against Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL mdpi.com. The furan (B31954) moiety itself is recognized for its contribution to antimicrobial effects, with various natural furan derivatives showing a wide spectrum of biological activities nih.gov.

The general class of pyridine (B92270) derivatives has been extensively evaluated for antimicrobial properties. Studies have shown that pyridine compounds possess activity against strains such as B. subtilis, S. aureus, E. coli, and C. albicans nih.gov. For instance, certain isonicotinic acid hydrazide derivatives exhibited high activity, in some cases better than standard drugs like norfloxacin and fluconazole nih.gov.

Table 1: In Vitro Antimicrobial Activity of Selected Furan-Pyridine Derivatives
Compound ClassTest Organism(s)Observed ActivityReference(s)
Functionalized 2-pyridone-3-carboxylic acidsStaphylococcus aureusHigh sensitivity observed. nih.gov
Escherichia coliActive. nih.gov
Acinetobacter baumanniiActive. nih.gov
Candida albicansActive. nih.gov
3-Aryl-3-(furan-2-yl)propanoic acidsCandida albicansGood activity at 64 µg/mL. mdpi.com
Escherichia coliSuppressive activity at 64 µg/mL. mdpi.com
Staphylococcus aureusSuppressive activity at 64 µg/mL. mdpi.com

Identification of Specific Microorganisms Susceptible to Compound

Among the microorganisms tested, a notable susceptibility has been observed in the Gram-positive bacterium Staphylococcus aureus. In a screening of functionalized 2-pyridone-3-carboxylic acids, S. aureus was identified as the most sensitive microorganism nih.gov. This suggests a degree of selectivity in the antimicrobial action of this class of compounds.

The fungus Candida albicans has also been consistently identified as a susceptible organism to furan-pyridine derivatives nih.govmdpi.com. Furthermore, activity against the Gram-negative bacterium Escherichia coli has been reported, although in some cases the efficacy against Gram-positive strains appears more pronounced nih.govmdpi.com.

Anticancer Activity and Cellular Mechanisms

The furan-pyridine scaffold is a key feature in many compounds designed and evaluated for anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines through different cellular mechanisms.

In Vitro Antiproliferative Activity in Cancer Cell Lines

A significant body of research highlights the cytotoxic potential of furan-pyridine derivatives against a diverse panel of human cancer cell lines. Furo[2,3-b]pyridine derivatives have shown potent cytotoxic activities against breast cancer cell lines MCF-7 and MDA-MB-231 cncb.ac.cn. In another study, novel furan-pyridinone compounds synthesized from 3-furan-carboxylic acid were particularly effective against esophageal cancer cell lines KYSE70 and KYSE150, with one derivative achieving an IC50 value of 0.655 µg/mL after 48 hours mdpi.com.

The anticancer activity of this structural class extends to other cancer types as well. Quinazolin-4-one derivatives bearing a 2-furyl moiety showed high potency against liver (HEPG2), colon (HCT116), and breast (MCF7) cancer cell lines, with IC50 values in the nanomolar range for several compounds nih.gov. Pyridine-urea derivatives also demonstrated potent growth inhibitory activity against the MCF-7 breast cancer cell line, with some compounds showing greater activity than the reference drug doxorubicin mdpi.com.

Table 2: In Vitro Antiproliferative Activity of Selected Furan-Pyridine Derivatives
Compound ClassCancer Cell Line(s)IC50 / ActivityReference(s)
Furan-pyridinone derivativesKYSE70 (Esophageal)IC50 = 0.655 µg/mL (48h) for compound 4c . mdpi.com
KYSE150 (Esophageal)Measurable anti-tumor activity. mdpi.com
Furo[2,3-b]pyridine derivativesMCF-7 (Breast)Potent cytotoxic activity. cncb.ac.cn
MDA-MB-231 (Breast)Potent cytotoxic activity. cncb.ac.cn
2-(Furan-2-yl)quinazolin-4-one derivativesHEPG2 (Liver)IC50 values ranging from 8-101 nM/mL. nih.gov
HCT116 (Colon)IC50 values ranging from 3-49 nM/mL. nih.gov
MCF-7 (Breast)IC50 values ranging from 7-63 nM/mL. nih.gov
Pyridine-urea derivativesMCF-7 (Breast)IC50 = 0.11 µM (72h) for compound 8e . mdpi.com
Furopyridine derivativesHCT-116, MCF-7, HepG2, A549Significant inhibition observed. nih.gov

Enzyme Inhibition Profiles (e.g., Kinases, Dihydrofolate Reductase, Thymidylate Synthase)

The anticancer effects of furan-pyridine derivatives are often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Kinases: Kinases are a major focus for this class of compounds. Furo[2,3-b]pyridine derivatives have been investigated as inhibitors of Lck and Akt kinases nih.gov. Molecular docking studies have suggested that these derivatives can target serine/threonine kinase AKT1, a key enzyme in cellular signaling pathways cncb.ac.cn. Furthermore, certain pyridine-ureas have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50 values in the low micromolar range mdpi.com. The pyrazolo[3,4-b]pyridine framework has been associated with the inhibition of Cyclin-dependent kinase 2 (CDK2) researchgate.net. Notably, patents related to the structurally similar compound 5-(pyridin-2-yl)furan-2-carboxylic acid explicitly mention kinase inhibitory activity chiralen.com.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides, making it a key target for both anticancer and antimicrobial therapies wikipedia.orgpatsnap.com. Inhibition of DHFR disrupts DNA synthesis and cell proliferation patsnap.commdpi.com. Similarly, thymidylate synthase (TS) is another essential enzyme in this pathway and a well-established target for cancer chemotherapy nih.gov. While both DHFR and TS are plausible targets for compounds with antiproliferative and antimicrobial effects, the available scientific literature from the search results does not provide specific data on the direct inhibition of these two enzymes by this compound or its close derivatives.

Protein Interaction Studies

Molecular modeling and docking studies have provided insights into the potential protein interactions that underlie the biological activities of furan-pyridine derivatives.

In the context of antimicrobial activity, molecular docking has suggested that derivatives of 2-pyridone-3-carboxylic acid may interact with the active site of DNA gyrase in S. aureus, a mechanism similar to that of fluoroquinolone antibiotics nih.gov.

For anticancer mechanisms, computational studies have predicted strong binding affinities of furo[2,3-b]pyridine derivatives to key signaling proteins like AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) cncb.ac.cn. Derivatives designed as CDK2 inhibitors have been shown through docking studies to fit within the enzyme's active site nih.gov. In a study on furopyridone derivatives, molecular docking revealed that a highly active compound formed hydrogen bonds and π-stacking interactions with amino acid residues within the binding sites of target proteins (PDB IDs: 5D6E and 7VDE) mdpi.com. A structurally related compound, 2-(furan-2-yl)-6-nitroquinoline-4-carboxylic acid, is thought to exert its anticancer effects by interacting with DNA and proteins, potentially through intercalation .

Induction of Apoptosis in Cellular Models

Research into pyridine carboxylic acid derivatives has revealed their potential to induce apoptosis, or programmed cell death, in various cellular models. While direct studies on this compound are limited, investigations into structurally related compounds provide significant insights into potential mechanisms. For instance, certain phenyl-pyridine-2-carboxylic acid derivatives have been shown to cause cell cycle arrest during mitosis, which subsequently leads to the induction of apoptosis. nih.gov This suggests a mechanism of cytotoxicity that is selective towards cancer cells over normal proliferating cells. nih.gov

Further mechanistic studies on related heterocyclic compounds, such as pyridine-2,6-dicarboxylate and benzo nih.govnih.govoxepino[3,2-b] pyridine derivatives, have delineated specific apoptotic pathways. nih.govmdpi.com One identified pathway is mitochondria-mediated apoptosis. This process involves the production of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential (MMP), and the activation of key regulatory proteins. nih.gov Specifically, the upregulation of tumor suppressor protein p53 (TP53) and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2, has been observed. nih.govmdpi.com This cascade of events leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executive enzymes of apoptosis. nih.gov

Compound ClassApoptotic MechanismKey MediatorsCellular Model
Phenyl-pyridine-2-carboxylic acid derivativesMitotic arrest followed by apoptosisCell cycle regulatorsHuman cancer cell lines
Pyridine-2,6-dicarboxylate complexesMitochondria-mediated apoptosisROS, p53, Bax, Bcl-2, CaspasesA375 human melanoma cells
Benzo nih.govnih.govoxepino[3,2-b] pyridine derivativesIntrinsic apoptosis pathwayTP53, BAX, BCL-2Canine mammary cancer cells

Modulation of Cellular Pathways (e.g., NF-κB, metabolic pathways)

The furan and pyridine moieties present in this compound are found in various biologically active molecules known to modulate critical cellular signaling pathways, including the nuclear factor kappa B (NF-κB) and metabolic pathways. The NF-κB signaling system is a primary regulator of immune and inflammatory responses, and it also influences a wide array of metabolic changes linked to inflammation. nih.gov

Studies on furan derivatives have shown their capacity to inhibit the NF-κB pathway. nih.gov This inhibition can suppress the production of pro-inflammatory molecules. nih.gov Furthermore, compounds with a similar structural core to this compound, such as amlexanox, have been identified as inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. nih.gov These kinases are recognized as key players in pathways that promote energy storage and are upregulated by overnutrition, making them potential therapeutic targets for metabolic syndromes. nih.govnih.gov The inhibition of TBK1 and IKKε represents a crucial link between inflammatory and metabolic signaling, and targeting these kinases has been shown to improve glucose homeostasis in preclinical models. nih.gov The interplay is complex, with metabolic enzymes and their products also exerting control over NF-κB activity, creating a deeply interconnected regulatory network. nih.gov

Anti-inflammatory Properties and Mechanistic Basis

The structural components of this compound suggest a potential for anti-inflammatory activity, a characteristic observed in many furan and pyridine derivatives. nih.gov Furan-containing compounds have demonstrated anti-inflammatory effects through various mechanisms. These include scavenging free radicals and reactive oxygen species (ROS), suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), and inhibiting inflammatory enzymes such as lipoxygenases (LOXs) and inducible nitric oxide synthase (iNOS). nih.gov A key mechanistic basis for these effects is the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Similarly, various pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory potential. For example, imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to reduce inflammation in preclinical models, with in silico and in vitro analyses indicating that they bind to and inhibit cyclooxygenase (COX) enzymes, particularly showing preferential inhibition of COX-2. researchgate.net Other carboxylic acid analogues have also been synthesized and shown to be potent inhibitors of COX-2, a key enzyme in the production of prostaglandins that mediate inflammation and pain. nih.gov

Compound FamilyProposed Anti-inflammatory MechanismKey Molecular Targets
Furan DerivativesInhibition of pro-inflammatory mediators, antioxidant activityNF-κB, MAPKs, TNF-α, LOXs, iNOS
Imidazo[1,2-a]pyridine Carboxylic AcidsInhibition of prostaglandin synthesisCOX-1, COX-2 (preferential for COX-2)
Phenylbutanal Carboxylic Acid AnaloguesInhibition of prostaglandin synthesisCOX-2

Neuroprotection Research

Research into related benzofuran and furan-containing structures indicates potential neuroprotective activities. A significant area of investigation is the mitigation of excitotoxicity, a process where over-activation of glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor leads to neuronal damage. nih.gov A series of novel benzofuran-2-carboxamide derivatives demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical neurons. nih.govresearchgate.net

In addition to anti-excitotoxic effects, antioxidant activity is another key mechanism. Certain benzofuran derivatives have been found to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. nih.govresearchgate.net This dual action of blocking excitotoxicity and reducing oxidative stress is a promising strategy for neuroprotection. nih.govresearchgate.net Furthermore, other related phenolic acids have been shown to protect against brain injury after cerebral ischemia by regulating ferroptosis, a form of iron-dependent programmed cell death, through the activation of the Nrf2 signaling pathway. researchgate.net

Other Biological System Interactions

While specific receptor ligand binding studies for this compound are not extensively detailed, the broader class of furopyridine compounds is actively being synthesized and investigated for interactions with various biological targets. For example, numerous furan-pyridine derivatives have been designed and synthesized with the aim of developing novel cytotoxic agents against cancer. mdpi.com These efforts indicate that the furopyridine scaffold is considered a valuable pharmacophore for targeting pathways involved in cell proliferation and survival, although the specific receptor binding interactions often remain an area for further elucidation.

The identification of specific biochemical targets is crucial for understanding the mechanism of action of a compound. For derivatives structurally related to this compound, several targets have been identified through both experimental and computational methods.

In silico approaches, such as inverse virtual screening and molecular docking, have proven effective. For a series of 2-aryl-quinoline-4-carboxylic acid derivatives, this methodology identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity molecular target. frontiersin.orgresearchgate.net This enzyme is crucial for the survival of the parasite, making it a validated drug target.

For other related structures, key enzymes in inflammatory and metabolic pathways have been pinpointed. As mentioned previously, the kinases TBK1 and IKKε are targets for amlexanox, which shares a similar core structure. nih.gov Additionally, COX-1 and COX-2 enzymes are established targets for certain anti-inflammatory imidazo[1,2-a]pyridine carboxylic acids. researchgate.net In the context of neuroprotection, the NMDA receptor is a key target for the anti-excitotoxic effects of benzofuran-2-carboxamide derivatives. nih.gov These findings collectively suggest that this compound could potentially interact with a range of enzymes and receptors depending on the specific biological context.

Potential Biochemical TargetAssociated Biological ActivityCompound Class Studied
N-myristoyltransferase (NMT)Antileishmanial2-Aryl-quinoline-4-carboxylic acids
TBK1 / IKKεAnti-inflammatory / Metabolic regulationChromeno[2,3-b]pyridine derivatives (e.g., Amlexanox)
COX-1 / COX-2Anti-inflammatoryImidazo[1,2-a]pyridine carboxylic acids
NMDA ReceptorNeuroprotection (Anti-excitotoxicity)Benzofuran-2-carboxamide derivatives

Biological Activity of Structural Analogues

The structural framework of this compound has served as a versatile scaffold for the development of novel therapeutic agents. Modifications to the furan ring, the pyridine core, and the carboxylic acid group have yielded a diverse range of analogues with significant biological activities. In vitro and pre-clinical studies have highlighted their potential as anticancer, antimicrobial, and antidiabetic agents.

Anticancer Activity

A notable class of structural analogues is the furan-pyridinone derivatives. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, a series of furan[3,2-c] pyridine derivatives were synthesized and evaluated for their anti-tumor activity against esophageal cancer cell lines, KYSE70 and KYSE150. mdpi.com Preliminary screenings revealed that compounds 3b , 3e , 3f , 3i , and 4c exhibited significant anti-tumor activity against KYSE70 cells at a concentration of 40 µg/mL. mdpi.com Notably, compounds 3e and 4c also showed measurable activity against KYSE150 cells at the same concentration. mdpi.com Further investigation into compound 4c revealed strong cytotoxic effects, achieving a 99% inhibition of cell growth in both KYSE70 and KYSE150 cell lines at a concentration of 20.00 µg/mL. mdpi.com The IC50 values for compound 4c were determined to be 0.888 µg/mL within 24 hours and 0.655 µg/mL within 48 hours. mdpi.com

Similarly, new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives have been synthesized and shown to possess potent cytotoxic activities against breast cancer cell lines, MCF-7 and MDA-MB-231. cncb.ac.cn Molecular docking studies suggest that these compounds may exert their anticancer effects by targeting key cellular signaling pathways, including the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn

Antimicrobial Activity

Analogues based on the 2-pyridone-3-carboxylic acid scaffold have been investigated for their antimicrobial properties. A study on functionalized 2-pyridone-3-carboxylic acids revealed that these compounds were active against both Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans. researchgate.net The antimicrobial screening identified Staphylococcus aureus as being particularly sensitive to these compounds. researchgate.net Among the synthesized analogues, derivatives 4p and 5c demonstrated excellent activity against S. aureus. researchgate.net Molecular docking studies suggest that their mechanism of action may involve the inhibition of DNA gyrase, a crucial bacterial enzyme. researchgate.net

Another class of analogues, 3-aryl-3-(furan-2-yl)propanoic acid derivatives, has also shown promising antimicrobial activity. At a concentration of 64 µg/mL, these compounds were effective against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov

The synthesis of 1-(beta-D-ribofuranosyl)pyridin-2-one-3-carboxylic acid and its derivatives has also been explored for the development of anti-infective agents. nih.gov

Antidiabetic Activity

Derivatives of furan-2-carboxylic acid have been identified as potential therapeutic agents for type 2 diabetes mellitus (T2DM). researchgate.netnih.gov Phenotypic screening of a compound library for inhibitors of gluconeogenesis led to the discovery of SL010110 (5-((4-allyl-2-methoxyphenoxy) methyl) furan-2-carboxylic acid), which potently inhibited this pathway in primary mouse hepatocytes. researchgate.netnih.gov Structure-activity relationship studies of SL010110 resulted in the discovery of a more potent analogue, 10v . nih.gov This compound demonstrated improved anti-gluconeogenesis potency and pyruvate tolerance compared to the parent compound. nih.gov

Other Biological Activities

The pyridinecarboxylic acid scaffold is also present in inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes. One such compound, ABT-279 , is a potent and selective DPP-IV inhibitor. nih.gov

The tables below summarize the biological activities of various structural analogues of this compound.

Data Tables

Table 1: Anticancer Activity of Furan[3,2-c] Pyridine Derivatives against Esophageal Cancer Cell Lines

CompoundCell LineConcentration (µg/mL)Inhibition Rate (%)IC50 (µg/mL)Time (hours)
3b KYSE7040SignificantNot ReportedNot Reported
3e KYSE7040SignificantNot ReportedNot Reported
3e KYSE15040MeasurableNot ReportedNot Reported
3f KYSE7040SignificantNot ReportedNot Reported
3i KYSE7040SignificantNot ReportedNot Reported
4c KYSE7020990.88824
4c KYSE15020990.65548

Table 2: Antimicrobial Activity of 2-Pyridone-3-Carboxylic Acid and Furan-2-yl-Propanoic Acid Derivatives

Compound/Derivative ClassTarget OrganismActivityConcentration
4p (2-Pyridone-3-carboxylic acid derivative)Staphylococcus aureusExcellentNot Reported
5c (2-Pyridone-3-carboxylic acid derivative)Staphylococcus aureusExcellentNot Reported
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansGood64 µg/mL
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliSuppressive64 µg/mL
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusSuppressive64 µg/mL

Table 3: Antidiabetic Activity of Furan-2-Carboxylic Acid Derivatives

CompoundBiological Target/PathwayActivity
SL010110 Gluconeogenesis InhibitionPotent
10v Gluconeogenesis InhibitionImproved Potency

Advanced Research Avenues and Future Perspectives for 2 Furan 2 Yl Pyridine 3 Carboxylic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic research will likely focus on developing novel, efficient, and sustainable methods for producing 2-(Furan-2-yl)pyridine-3-carboxylic acid and its derivatives. Current strategies often involve multi-step processes, but advancements in green chemistry are paving the way for more streamlined approaches.

Key areas for development include:

One-Pot Multicomponent Reactions (MCRs): Designing MCRs that can assemble the core structure from simple precursors in a single step would significantly improve efficiency and reduce waste. These reactions are a cornerstone of modern drug discovery for creating libraries of complex molecules. nih.gov

Catalytic C-H Activation/Arylation: Palladium-catalyzed direct arylation methods that functionalize the C-H bonds of furan (B31954) and pyridine (B92270) rings offer a powerful alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. acs.org Research into catalysts that can perform these transformations with low catalyst loadings and in environmentally benign solvents is a critical goal. acs.org

Sustainable Catalysis: The exploration of non-noble metal catalysts (e.g., based on iron, copper, or cobalt) and biocatalysis could lead to more cost-effective and environmentally friendly synthetic pathways. frontiersin.org For instance, recent work has demonstrated the transformation of biomass-derived furfural into piperidine and pyridine using specialized catalysts, highlighting a sustainable route from bio-based feedstocks to valuable N-heterocycles. nih.gov

Skeletal Editing: An innovative strategy involves the "skeletal editing" of furans, which are readily available from biomass, to transform them directly into pyridines. chemrxiv.org This conceptually new approach could provide a highly efficient and sustainable route to the furan-pyridine scaffold. chemrxiv.org

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Focus
Multicomponent Reactions (MCRs) High efficiency, reduced waste, rapid library generation. Discovery of novel reaction pathways and catalysts.
C-H Arylation High atom economy, avoids pre-functionalization. Development of highly active and selective catalysts. acs.org
Sustainable Catalysis Lower cost, reduced environmental impact. Use of earth-abundant metals and enzymes. frontiersin.org
Skeletal Editing Utilizes renewable feedstocks, novel transformations. Exploring reaction scope and mechanistic pathways. chemrxiv.org

Deeper Exploration of Reactivity under Diverse Conditions

A thorough understanding of the reactivity of this compound is essential for its application. The interplay between the electron-rich furan ring and the electron-deficient pyridine ring can lead to unique chemical behavior.

Future research should investigate:

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of reactions like nitration, halogenation, and acylation is crucial. Studies on related 2-(2-furyl)benzothiazole show that electrophilic substitution occurs exclusively at the 5-position of the furan ring. researchgate.netresearchgate.net Determining how the pyridine ring influences this reactivity in the target molecule is a key objective.

Oxidative Dearomatization: This process can transform the flat aromatic rings into three-dimensional structures, which is a powerful strategy for accessing functionalized piperidines and other complex scaffolds. nih.govnih.govchemistryviews.org Investigating the selective dearomatization of either the furan or pyridine ring could yield novel molecular frameworks with interesting biological properties. nih.govnih.govmdpi.com

Decarboxylation: The carboxylic acid group is a handle for further modification but can also be removed. Studying the conditions for decarboxylation is important, as this reaction can be a key step in the synthesis of other derivatives. researchgate.netnih.gov

Ring-Opening and Rearrangement Reactions: Furans can undergo ring-opening under certain conditions, which can be harnessed to synthesize different types of molecules. A notable example is the transformation of furans into pyridines, which could be an alternative synthetic route. scispace.com

Advanced Spectroscopic and Structural Characterization of Transient Species or Polymorphs

While standard techniques like NMR and mass spectrometry are routine, advanced characterization methods can provide deeper insights into the structure and behavior of this compound.

Future directions include:

Solid-State Analysis: Investigating polymorphism, the ability of a compound to exist in multiple crystal forms, is critical, especially for pharmaceutical applications, as different polymorphs can have different solubilities and bioavailabilities. X-ray diffraction can reveal these structures.

Characterization of Transient Species: Using techniques like time-resolved spectroscopy, it may be possible to observe and characterize short-lived intermediates in reactions, providing valuable mechanistic information.

Isotopic Labeling: Synthesizing isotopically labeled versions of the molecule (e.g., with Deuterium, ¹³C, or ¹⁵N) can aid in elucidating reaction mechanisms and assigning complex NMR spectra.

Integration of Multiscale Computational Methods for Predictive Design

Computational chemistry is an indispensable tool for accelerating research and development. Density Functional Theory (DFT) and other methods can be used to predict and understand the properties of this compound.

Prospective computational studies could focus on:

Predicting Reactivity: DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. researchgate.net Such studies can also elucidate reaction mechanisms, as demonstrated in the transformation of furans into pyridines. chemrxiv.org

Simulating Spectroscopic Properties: Calculating NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra can aid in the interpretation of experimental data.

Molecular Docking and Dynamics: In drug discovery, computational docking can predict how derivatives of the molecule might bind to specific biological targets, such as enzymes. researchgate.net This allows for the rational design of more potent and selective inhibitors. researchgate.netnih.gov

Optoelectronic Properties: For materials science applications, DFT can be used to calculate properties like HOMO-LUMO gaps, which are crucial for designing organic electronic materials. researchgate.net

Discovery of Novel Biological Targets and Mechanistic Pathways

The furan-pyridine scaffold is present in many biologically active compounds, suggesting significant therapeutic potential for this compound.

Future research should prioritize:

Broad Biological Screening: The compound and its derivatives should be screened against a wide range of biological targets, including cancer cell lines, bacteria, fungi, and viruses. nih.govresearchgate.net Related furopyridone derivatives have already shown potent cytotoxic activity against esophageal cancer cells. mdpi.com

Enzyme Inhibition Studies: Pyridine and furan derivatives are known to be effective enzyme inhibitors. rsc.orgresearchgate.net Potential targets include kinases, which are often implicated in cancer, and enzymes essential for microbial survival. For example, various pyrazolo[3,4-b]pyridine and furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of derivatives, a clear SAR can be established. nih.gov This involves systematically modifying different parts of the molecule to understand which functional groups are critical for biological activity.

Mechanism of Action Studies: Once biological activity is identified, further studies are needed to determine the specific molecular mechanism. This could involve identifying the protein target and understanding how the compound interacts with it to produce its effect.

Table 2: Potential Biological Applications Based on Related Scaffolds

Related Scaffold Observed Biological Activity Potential Therapeutic Area
Furopyridones Anticancer mdpi.com Oncology
Pyrazolopyridines CDK2 Inhibition nih.gov Oncology
Substituted Pyridines Broad Spectrum researchgate.net Anti-inflammatory, Antimicrobial, Antiviral
Furan derivatives Antimicrobial, Anti-inflammatory researchgate.netmdpi.com Infectious Diseases, Inflammation

Application in Catalysis and Advanced Materials Science

Beyond medicine, the unique electronic and structural features of this compound make it a candidate for applications in catalysis and materials science.

Promising avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and carboxylic acid group are excellent ligands for coordinating with metal ions. This could allow for the creation of novel coordination polymers or MOFs. researchgate.netnih.gov Such materials have potential applications in gas storage, separation, and catalysis. researchgate.net

Organic Conductors and Polymers: Furan-based conjugated polymers are being explored for biomedical and electronic applications. rsc.org The this compound scaffold could serve as a monomer for new polymers with tailored optoelectronic properties. utoronto.ca There is also potential for developing novel organic superconductors. loyno.edu

Catalyst Development: Metal complexes incorporating pyridine-containing ligands have shown significant catalytic activity in a variety of organic reactions, including Suzuki-Miyaura cross-coupling and oxidation reactions. unimi.it The title compound could serve as a ligand for developing new, highly efficient catalysts.

Interdisciplinary Research with Emerging Technologies

Integrating this compound research with emerging technologies can accelerate discovery and open up new applications.

Future collaborations could involve:

Automated Synthesis and High-Throughput Screening: Using robotic platforms to synthesize libraries of derivatives and screen them for biological activity can dramatically speed up the drug discovery process.

Nanomedicine: Encapsulating active derivatives into nanoparticles could improve their delivery to target sites in the body, enhancing efficacy and reducing side effects. nih.gov

Machine Learning and AI: Artificial intelligence can be used to analyze large datasets from computational studies and high-throughput screening to predict the properties of new derivatives, identify novel biological targets, and optimize synthetic routes.

Biosensors: Developing sensors that can detect the interaction of this molecule with biological targets could provide new diagnostic tools.

By pursuing these advanced and interdisciplinary research avenues, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond. mdpi.com

Q & A

Multi-technique validation :

  • NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals (e.g., furan vs. pyridine protons).
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

Impurity analysis : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) that may cause discrepancies .

Q. How can reaction yields be improved in large-scale syntheses while minimizing side products?

  • Methodology :

DoE optimization : Vary temperature, catalyst loading, and solvent polarity using a central composite design.

In-situ monitoring : Employ ReactIR to track intermediate formation (e.g., Pd-furan complexes).

Byproduct suppression : Add molecular sieves to absorb water in coupling reactions, reducing hydrolysis .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Methodology :

PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood.

Storage : Keep in a desiccator at 4°C under argon to prevent hygroscopic degradation.

Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .

Data Interpretation and Reporting

Q. How should researchers report crystallographic data to ensure reproducibility?

  • Guidelines :

Deposit data : Submit CIF files to the Cambridge Structural Database (CSD).

Report key metrics : Include RR-factors, bond angles, and torsion angles. Use CCDC numbers for referencing .

Advanced Analytical Challenges

Q. What advanced techniques characterize trace impurities in this compound?

  • Methodology :

LC-MS/MS : Use a Q-TOF mass spectrometer in MS² mode to fragment impurities (<0.1% abundance).

Isotopic labeling : Synthesize ¹³C-labeled analogs to distinguish degradation products from synthetic byproducts .

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2-(Furan-2-yl)pyridine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.